molecular formula C12H19N3O B1463437 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline CAS No. 1239788-16-9

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1463437
CAS No.: 1239788-16-9
M. Wt: 221.3 g/mol
InChI Key: ABCXATWRVDOEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C12H19N3O. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position and a 4-methylpiperazinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 5-methoxyaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and piperazinyl groups play a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4-methylpiperazin-1-yl)benzenamine
  • 2-Methyl-4-(4-methyl-1-piperazinyl)-5H-thieno[3,2-c][1,5]benzodiazepine
  • 4-(1-Piperazinyl)aniline

Uniqueness

5-Methoxy-2-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)12-4-3-10(16-2)9-11(12)13/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCXATWRVDOEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-(4-methylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.